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Compound of Interest

Compound Name: Pazufloxacin

Cat. No.: B159569

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of
Pazufloxacin

Introduction

Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic developed for intravenous
administration.[1][2] It belongs to the third generation of quinolones and exhibits significant
bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria,
including strains resistant to other antibiotics like cephalosporins and carbapenems.[1][3] Its
clinical efficacy is rooted in its unique chemical structure and resulting physicochemical
properties, which govern its mechanism ofaction, pharmacokinetics, and formulation
development. This guide provides a comprehensive technical overview of pazufloxacin's
chemical and physical characteristics for researchers, scientists, and drug development
professionals.

Chemical Structure and Identification

Pazufloxacin is a synthetic, tricyclic, fluorinated quinolone derivative. A key structural feature is
the 1-aminocyclopropyl substituent at the C-10 position, which contributes to its potent broad-
spectrum activity.[1][4] The molecule is chiral, with the (S)-enantiomer being the active form. It
is often used clinically as a methanesulfonate salt (pazufloxacin mesylate) to improve its
aqueous solubility.[3][5]

Table 1. Chemical Identifiers for Pazufloxacin and Pazufloxacin Mesylate
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Identifier Pazufloxacin Pazufloxacin Mesylate
2S)-6-(1-aminocyclopropyl)-7-
(35)-10-(1- (25)-6-( yclopropyl)
i fluoro-2-methyl-10-0x0-4-oxa-
Aminocyclopropyl)-9-fluoro- 1
2,3-dihydro-3-methyl-7-oxo- ) )
IUPAC Name ] azatricyclo[7.3.1.0°,13]trideca-
7H-pyrido[1,2,3-de]-1,4-
) ) 5(13),6,8,11-tetraene-11-
benzoxazine-6-carboxylic _
) carboxylic
acid[5] ) ) ]
acid;methanesulfonic acid
CAS Number 127045-41-4[5][6] 163680-77-1[5][7]

Molecular Formula

C16H15FN204[5][6]

C17H1sFN207S][7]

Synonyms

T-3761[5][6]

T-3762, Pazucross[2]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical

determinants of its biopharmaceutical performance. The data for pazufloxacin and its

mesylate salt are summarized below.

Table 2: Physicochemical Properties of Pazufloxacin
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Property

Value

Remarks

Molecular Weight

318.30 g/mol [5][6]

Pazufloxacin (Free Acid)

414.41 g/mol [5][7]

Pazufloxacin Mesylate

Appearance

Crystals|[5]

Pazufloxacin (Free Acid)

White to off-white crystalline

powder, Colorless prisms[4][5]

Pazufloxacin Mesylate

Melting Point

269-271.5 °C[5]

Pazufloxacin (Free Acid)

>255 °C (decomposition)[7],
258-259 °C (decomposition)[5]

Pazufloxacin Mesylate

Solubility Pazufloxacin Mesylate:
Water: >200 mg/mL (at 25°C) ]
Highly soluble
[5], =2 100 mg/mL][8]
DMSO: 100 mg/mL[8], 82
Very soluble

mg/mL[2]

Ethanol: 7 mg/mL[2]

Slightly soluble

Lipophilicity (LogP)

-0.8 (XLogP3)[6]

This is a computed value,

indicating hydrophilicity.

pKa

Not available in cited literature.

As a compound with carboxylic
acid and amino groups, it will
have at least two pKa values.
Its solubility and absorption are

pH-dependent.

Mechanism of Action

Pazufloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA

gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication,

transcription, repair, and recombination.
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» DNA Gyrase is the primary target in Gram-negative bacteria and is responsible for
introducing negative supercoils into the DNA, which is necessary to relieve torsional stress

during replication.

o Topoisomerase IV is the main target in Gram-positive bacteria and is critical for separating
interlinked daughter chromosomes following replication.

By binding to the enzyme-DNA complex, pazufloxacin stabilizes it, which leads to double-
strand breaks in the bacterial chromosome, inhibiting DNA synthesis and ultimately causing

bacterial cell death.[6]
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Caption: Mechanism of Action of Pazufloxacin.
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Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development.
Standardized protocols are employed to ensure data reliability and reproducibility.

Determination of Aqueous Solubility (Equilibrium Shake-
Flask Method)

This method determines the thermodynamic solubility of a compound and is a standard
protocol for Biopharmaceutics Classification System (BCS) studies.[9][10]

o Preparation: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5,
and 6.8) as the dissolution media.[10] The temperature should be maintained at 37 + 1 °C.
[10]

o Addition of Compound: Add an excess amount of the solid API to a vial containing a known
volume of the buffer.[11] The amount should be sufficient to form a suspension and ensure
saturation.[11]

o Equilibration: Seal the vials and agitate them in a mechanical shaker or orbital incubator at a
constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is
reached.[10][11]

» Phase Separation: After equilibration, stop the agitation and allow the suspension to settle.
Separate the undissolved solid from the supernatant by centrifugation or filtration (using a
filter that does not adsorb the drug).[10]

o Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately,
and determine the concentration of the dissolved API using a validated analytical method,
such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

e pH Measurement: The pH of the saturated solution should be measured at the end of the
experiment to confirm it has not shifted significantly.[11]

Determination of Partition Coefficient (logP) (Shake-
Flask Method)
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The n-octanol/water partition coefficient (logP) is a measure of a drug's lipophilicity and is a
critical parameter for predicting its absorption and distribution.[13][14] The shake-flask method
is the gold standard for its experimental determination.[15][16]
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Caption: Workflow for logP Determination (Shake-Flask).
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e Solvent Preparation: Prepare the two immiscible phases, n-octanol and a suitable aqueous
buffer (e.g., phosphate buffer at pH 7.4). Pre-saturate the n-octanol with the buffer and the
buffer with n-octanol by mixing them and allowing them to separate.[15][17]

» Dissolution: Dissolve a precisely weighed amount of pazufloxacin in one of the phases
(usually the one in which it is more soluble).

» Partitioning: Combine known volumes of the drug-containing phase and the empty phase in
a separatory funnel or vial. Shake the mixture vigorously for a set period to allow the drug to
partition between the two phases until equilibrium is reached.[18]

o Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly
separated. Centrifugation can be used to break up any emulsions.[19]

o Concentration Analysis: Withdraw a sample from each phase and determine the
concentration of pazufloxacin, typically by HPLC or UV-Vis spectroscopy.[17]

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the aqueous phase. The logP is the base-10
logarithm of this value.[14]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a drug
at different physiological pHs, which affects solubility and permeability. Potentiometric titration
is a highly accurate method for its determination.

o Sample Preparation: Accurately weigh and dissolve the pazufloxacin sample in high-purity
water. If solubility is limited, a co-solvent like methanol may be used, and the apparent pKa is
extrapolated back to 0% co-solvent.

« Titration Setup: Place the solution in a thermostated vessel (e.g., at 25 °C) and use a
calibrated pH electrode to monitor the pH.

« Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCI) or
a strong base (e.g., 0.1 M NaOH) using a precision burette. For a molecule like
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pazufloxacin with both acidic (carboxylic acid) and basic (amino) groups, titration will be
performed from a low pH to a high pH (or vice-versa) to determine both pKa values.

o Data Collection: Record the pH of the solution after each incremental addition of the titrant.

e pKa Calculation: Plot the pH versus the volume of titrant added. The pKa value corresponds
to the pH at the half-equivalence point (the midpoint of the steepest part of the titration
curve). Alternatively, the inflection point of the first derivative of the titration curve can be
used to determine the equivalence point, and from there, the half-equivalence point.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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